molecular formula C17H15N3O2 B14151703 N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B14151703
M. Wt: 293.32 g/mol
InChI Key: WVWCDHDNDGETQS-YBFXNURJSA-N
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Description

N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction between 2-methyl-2H-chromen-3-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide involves the condensation reaction between 2-methyl-2H-chromen-3-carbaldehyde and pyridine-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the chromenyl moiety, which imparts specific optical and electronic properties. This makes it particularly useful in the development of materials with unique photophysical characteristics .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-12-15(10-14-4-2-3-5-16(14)22-12)11-19-20-17(21)13-6-8-18-9-7-13/h2-12H,1H3,(H,20,21)/b19-11+

InChI Key

WVWCDHDNDGETQS-YBFXNURJSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=NC=C3

solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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